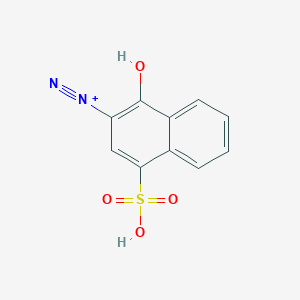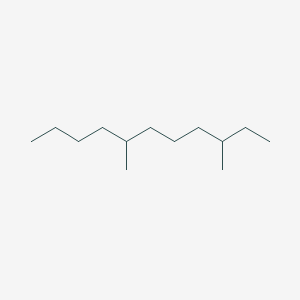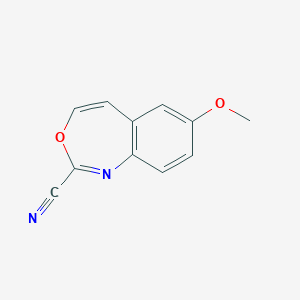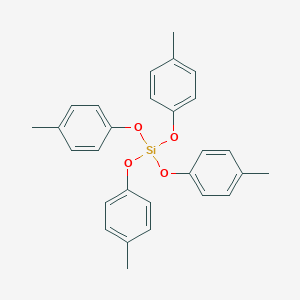
Diisopropylaminotrimethylsilane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related diaminodisilanes is described in the first paper, where a key intermediate, 1,2-bis(((trifluoromethyl)sulfonyl)oxy)disilane, reacts with isopropylamine to yield (i)Pr2NSiH2SiH2N(i)Pr2 exclusively . This suggests that diisopropylaminotrimethylsilane could potentially be synthesized through a similar pathway, involving the reaction of an appropriate silane precursor with isopropylamine.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal structures of N,N'-diisopropyl-2,2-diphenyl-2,4,5-trisilaimidazolidine and N,N'-di-tert-butyl-2,3,5,6-tetrasilapiperazine were determined, revealing nearly planar five-membered rings and a twist conformation in the six-membered ring, respectively . This information can be used to infer the potential geometry and conformation of diisopropylaminotrimethylsilane, which may also exhibit interesting structural features due to the presence of silicon and nitrogen atoms.
Chemical Reactions Analysis
The reactivity of diisopropylamino groups in silicon-based compounds is highlighted in the papers. For instance, 1,3-bifunctional bis(isopropylamino)silanes were found to react with the key intermediate to give trisilaimidazolidines, which include the N-SiH2-SiH2-N unit . This indicates that diisopropylaminotrimethylsilane could participate in similar reactions, potentially leading to the formation of novel silicon-containing heterocycles or polymers.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of diisopropylaminotrimethylsilane are not discussed, the papers provide insights into the properties of related compounds. For example, the air-stable disilene with a Si=Si bond distance of 2.144 Å was found to be sterically protected by bulky substituents . This suggests that the steric hindrance around the silicon atoms in diisopropylaminotrimethylsilane could influence its stability and reactivity. Additionally, the reaction of organofunctional disiloxanes with aromatic amino compounds indicates that the silicon-nitrogen bond can be manipulated under various reaction conditions .
Wissenschaftliche Forschungsanwendungen
Silica-based nanoparticles, which could potentially be synthesized using silane compounds, have been used in various fields such as chemical, biomedical, biotechnology, agriculture, environmental remediation, and even wastewater purification . They have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
-
Synthesis of Silica-Based Nanoparticles
- Silica-based nanoparticles, which could potentially be synthesized using silane compounds, have been used in various fields such as chemical, biomedical, biotechnology, agriculture, environmental remediation, and even wastewater purification . They have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
-
Synthesis of Isotopically-Enriched Compounds
-
Synthesis of Silica-Based Nanoparticles
- Silica-based nanoparticles, which could potentially be synthesized using silane compounds, have been used in various fields such as chemical, biomedical, biotechnology, agriculture, environmental remediation, and even wastewater purification . They have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
-
Synthesis of Isotopically-Enriched Compounds
-
Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)
Safety And Hazards
Eigenschaften
IUPAC Name |
N-propan-2-yl-N-trimethylsilylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NSi/c1-8(2)10(9(3)4)11(5,6)7/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQRKBBRMOCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344033 | |
| Record name | Diisopropylaminotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylaminotrimethylsilane | |
CAS RN |
17425-88-6 | |
| Record name | Diisopropylaminotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diisopropyltrimethylsilylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




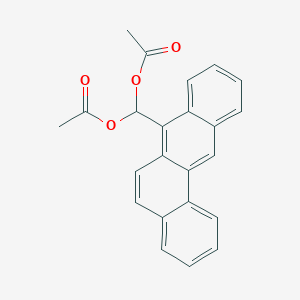
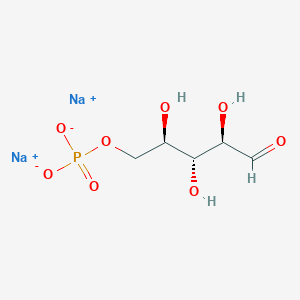
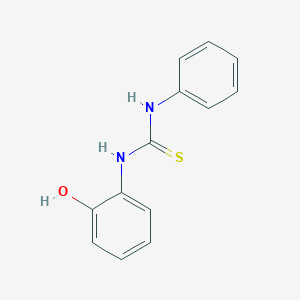
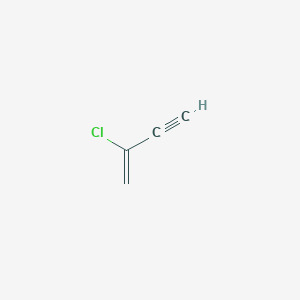
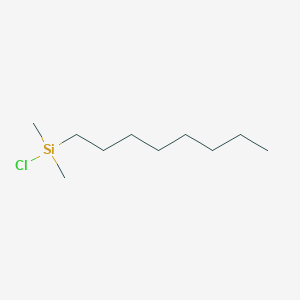
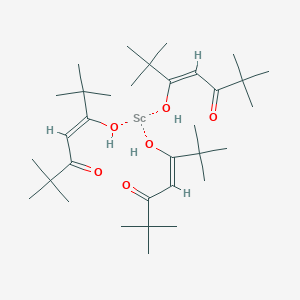
![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)
